Adenosine-3'-5'-diphosphate is classified as a nucleotide, specifically a dinucleotide. It is composed of an adenosine molecule linked to two phosphate groups. This compound is derived from adenosine triphosphate through the removal of one phosphate group. It is important in cellular signaling and energy transfer processes, particularly in the context of cyclic adenosine monophosphate signaling pathways.
The synthesis of adenosine-3'-5'-diphosphate can be achieved through various methods:
Adenosine-3'-5'-diphosphate has a molecular formula of and a molecular weight of approximately 427.20 g/mol. The structure consists of:
The conformation of adenosine-3'-5'-diphosphate has been studied using spectroscopic methods, revealing its stability and interactions in aqueous solutions .
Adenosine-3'-5'-diphosphate participates in several important biochemical reactions:
The mechanism of action for adenosine-3'-5'-diphosphate primarily involves its role as a signaling molecule within cells:
Adenosine-3'-5'-diphosphate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
Adenosine-3'-5'-diphosphate has numerous scientific applications:
Adenosine-3',5'-diphosphate (PAP) is systematically named {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}phosphonic acid according to IUPAC rules [6]. Its molecular formula is C₁₀H₁₅N₅O₁₀P₂, with a monoisotopic mass of 427.0294 Da [6]. Unlike adenosine-5'-diphosphate (ADP), which features a linear pyrophosphate group at the 5' position, PAP possesses distinct phosphate groups at the 3' and 5' carbon atoms of the ribose ring (Figure 1) [6]. This configuration results in unique stereochemical constraints, influencing its metal-binding properties and biological interactions.
Table 1: Nomenclature and Structural Comparison of PAP and Related Nucleotides
Compound | Systematic Name | Phosphate Positions |
---|---|---|
Adenosine-3',5'-diphosphate | {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}phosphonic acid | 3', 5' |
Adenosine-5'-diphosphate (ADP) | [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl trihydrogen diphosphate | 5' (linear β, γ phosphates) |
Cyclic AMP (cAMP) | Adenosine 3',5'-cyclic monophosphate | 3',5' (cyclic ester) |
Structurally, PAP differs from adenosine-5'-diphosphate (ADP) by the spatial separation of its phosphate groups. While ADP contains a linear pyrophosphate moiety at the 5' carbon, PAP's phosphates are esterified to distinct hydroxyl groups on the ribose ring [6] [9]. Compared to adenosine triphosphate (ATP), PAP lacks the γ-phosphate required for high-energy transfer reactions [8] [9]. Its resemblance to cyclic adenosine monophosphate (cAMP) lies in the 3',5'-diphosphate motif, but PAP lacks the cyclic phosphodiester bridge characteristic of cAMP [2]. This structural divergence underpins PAP's specialized roles in sulfotransferase pathways and RNA stability modulation [6].
X-ray crystallography reveals that PAP coordinates divalent cations like Mg²⁺ through its 3'- and 5'-phosphate oxygen atoms. The Mg²⁺ ion adopts an octahedral geometry, with bond lengths of ~2.05 Å to phosphate oxygens and water molecules [4] [6]. This binding stabilizes a compact conformation where the adenine ring stacks parallel to the ribose plane, minimizing steric strain. The dissociation constant (K_d) for Mg²⁺ binding is ~9.5 × 10⁻⁴ M, indicative of moderate affinity [4]. Such complexes are biologically relevant, as Mg²⁺ potentiates PAP's interactions with enzymes like sulfotransferases [6].
Table 2: Crystallographic Parameters of PAP-Mg²⁺ Complexes
Parameter | Value | Method |
---|---|---|
Mg²⁺-O (phosphate) distance | 2.04–2.08 Å | X-ray diffraction |
Coordination geometry | Octahedral | X-ray diffraction |
Binding constant (Kd) | 955 M⁻¹ (for Mg²⁺) | Isothermal titration calorimetry |
Predominant conformation | Anti (adenine relative to ribose) | NMR spectroscopy |
PAP exhibits a characteristic UV absorption maximum at 259 nm in aqueous solutions, with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹ [8] [9]. This profile arises from the π→π transitions of the adenine ring's conjugated system and is pH-dependent due to ionization of the N1 nitrogen (pK_a* ~3.8) [8]. The spectrum is largely unaffected by phosphorylation state, closely resembling those of ATP (λmax = 259 nm, ε = 15,400 M⁻¹cm⁻¹) and ADP (λmax = 259 nm, ε = 15,000 M⁻¹cm⁻¹) [8] [9].
PAP undergoes pH-dependent hydrolysis, with maximal stability observed between pH 6.8–7.4 [6]. Acidic conditions (pH < 3) catalyze cleavage of the 3'-phosphoester bond, yielding adenosine-5'-monophosphate (AMP) and inorganic phosphate. Alkaline conditions (pH > 9) promote both phosphate migration and adenine ring degradation [6]. The hydrolysis rate increases significantly below pH 4 or above pH 8, with a half-life of <1 hour at pH 2.0 or 10.0 [3] [7]. Activation energy (E_a) for hydrolysis is ~65 kJ/mol, as determined by Arrhenius plots at low temperatures [5]. Notably, heterochiral isomers of PAP analogues (e.g., ApA dimers) hydrolyze faster than homochiral forms, suggesting evolutionary selection for homochirality in RNA [5].
PAP binds divalent cations via its ionized phosphate groups, with affinity sequences dependent on ionic radius and charge density:- Mg²⁺ > Ca²⁺ > K⁺ [4] [6]The binding constant (K_b) for Mg²⁺ is 955 M⁻¹, while for Ca²⁺ it is ~500 M⁻¹ [4]. Mn²⁺ ions enhance PAP stability indirectly by inhibiting ATP/ADP hydrolases that degrade PAP precursors [7]. These interactions are critical for PAP's biological functions:1. Enzyme Catalysis: Mg²⁺ bridges PAP and sulfotransferase active sites, facilitating sulfate transfer [6].2. Structural Stabilization: Ca²⁺ induces conformational changes in PAP-binding proteins [4].
Table 3: Metal Binding Affinities of PAP
Cation | Binding Constant (K_b, M⁻¹) | Primary Binding Site | Biological Consequence |
---|---|---|---|
Mg²⁺ | 955 | 5'-phosphate oxygens | Enzyme cofactor stabilization |
Ca²⁺ | 500 | 3'-phosphate oxygens | Allosteric regulation |
Mn²⁺ | 1,200 | Both phosphates | Inhibition of hydrolytic enzymes |
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